molecular formula C13H12N2O5S B11805307 6-(4-Methoxyphenylsulfonamido)nicotinic acid CAS No. 1272758-14-1

6-(4-Methoxyphenylsulfonamido)nicotinic acid

Cat. No.: B11805307
CAS No.: 1272758-14-1
M. Wt: 308.31 g/mol
InChI Key: AIKYEVXVRVAMNT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenylsulfonamido)nicotinic acid is a nicotinic acid derivative characterized by a sulfonamido group linked to a 4-methoxyphenyl moiety at the 6-position of the pyridine ring.

Properties

CAS No.

1272758-14-1

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

6-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O5S/c1-20-10-3-5-11(6-4-10)21(18,19)15-12-7-2-9(8-14-12)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)

InChI Key

AIKYEVXVRVAMNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenylsulfonamido)nicotinic acid typically involves the reaction of 6-aminonicotinic acid with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenylsulfonamido)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 6-(4-Hydroxyphenylsulfonamido)nicotinic acid.

    Reduction: Formation of 6-(4-Aminophenylsulfonamido)nicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenylsulfonamido)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenylsulfonamido)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the nicotinic acid core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Nicotinic acid derivatives vary primarily in substituents on the pyridine ring and aromatic side chains. Key analogs and their differences are outlined below:

Compound Name Key Structural Features Pharmacological Notes Reference
6-(4-Methoxyphenylsulfonamido)nicotinic acid 4-Methoxybenzenesulfonamido group at C6 Hypothesized enhanced solubility and sustained release due to sulfonamido group; potential for altered receptor binding
6-(4-Fluorophenyl)nicotinic acid Fluorophenyl group at C6 Increased lipophilicity; may enhance blood-brain barrier penetration
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives Trifluoromethyl and aryl amino groups at C2/C6 Demonstrated dual HIV-1 RT inhibition; trifluoromethyl improves metabolic stability
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid Methoxyphenyl, methyl, and trifluoromethyl groups Trifluoromethyl group may reduce oxidative metabolism; methyl group enhances steric hindrance

Efficacy in Hyperphosphatemia Management

Nicotinic acid analogs, including the parent compound, reduce serum phosphorus in dialysis patients by inhibiting intestinal sodium-dependent phosphate transporters. Meta-analyses show:

  • Peak efficacy at 8 weeks : Serum phosphorus reduction (SMD: 1.05; 95% CI: 0.68–1.42) but diminished effects at 24 weeks (SMD: 0.03; 95% CI: −0.66–0.73) .
  • Lipid modulation : HDL increased by 63%, TG reduced by 26% after 8 weeks .
  • Calcium-phosphate product : Sustained reduction without rebound, unlike calcium-based binders .

The sulfonamido group in 6-(4-Methoxyphenylsulfonamido)nicotinic acid may prolong action compared to non-sulfonated analogs, though clinical data are needed.

Biological Activity

6-(4-Methoxyphenylsulfonamido)nicotinic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activities, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

  • IUPAC Name : 6-(4-Methoxyphenylsulfonamido)nicotinic acid
  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 298.33 g/mol

The compound features a nicotinic acid backbone with a sulfonamide group and a methoxyphenyl substituent, which may influence its biological activity.

Biological Activities

6-(4-Methoxyphenylsulfonamido)nicotinic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis mechanisms.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition :
    • Preliminary studies have suggested that 6-(4-Methoxyphenylsulfonamido)nicotinic acid can inhibit specific enzymes linked to disease processes, such as those involved in metabolic pathways related to cancer and diabetes.

The biological effects of 6-(4-Methoxyphenylsulfonamido)nicotinic acid can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The sulfonamide group may facilitate interactions with enzymes critical for bacterial survival and proliferation, thereby exerting antimicrobial effects.
  • Modulation of Signaling Pathways : The compound could modulate signaling pathways involved in inflammation, leading to reduced levels of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-(4-Methoxyphenylsulfonamido)nicotinic acid against a panel of Gram-positive and Gram-negative bacteria. Results indicated:

  • MIC Values : Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various bacterial strains.
  • Mechanism Insights : Further analysis revealed that the compound disrupts bacterial cell wall synthesis, akin to traditional β-lactam antibiotics.

Case Study 2: Anti-inflammatory Potential

In a controlled in vivo study using animal models of inflammation:

  • Treatment Protocol : Subjects were administered varying doses of the compound.
  • Outcomes : Significant reductions in inflammatory markers (e.g., TNF-α and IL-6) were observed, supporting its potential use in inflammatory diseases.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine levels in animal models
Enzyme inhibitionInhibits key metabolic enzymes

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